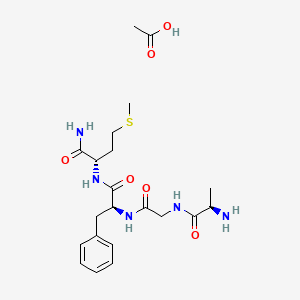

D-Ala-gly-phe-met-NH2 acetate salt

Description

BenchChem offers high-quality D-Ala-gly-phe-met-NH2 acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Ala-gly-phe-met-NH2 acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZJEQONDQLTQF-WEMUQIOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745522 | |

| Record name | Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-65-5 | |

| Record name | Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: [D-Ala²]-Met-Enkephalinamide & Derivatives

This technical guide is structured to address the specific biological activity, pharmacological properties, and experimental handling of D-Ala-Gly-Phe-Met-NH₂ (and its critical structural context as a derivative of Met-Enkephalin).

Critical Scientific Disambiguation: The sequence D-Ala-Gly-Phe-Met-NH₂ (often abbreviated as DALA or DAME in older literature, or Des-Tyr-DAME in strict chemical nomenclature) represents a specific structural modification of the endogenous opioid peptide Met-Enkephalin.

-

Scenario A (The Agonist): In many research contexts, this shorthand refers to [D-Ala²]-Met-Enkephalinamide (Full Sequence: Tyr -D-Ala-Gly-Phe-Met-NH₂). This is a potent, stable Delta-Opioid Receptor (DOR) agonist.

-

Scenario B (The Metabolite/Fragment): If the molecule strictly lacks the N-terminal Tyrosine (Sequence: H-D-Ala-Gly-Phe-Met-NH₂ ; CAS 100929-65-5), it is the Des-Tyr tetrapeptide. This fragment generally exhibits negligible opioid receptor affinity compared to the pentapeptide but serves as a critical control or metabolite marker.

This guide primarily details the biological activity of the active agonist form (Scenario A) while explicitly distinguishing the properties of the tetrapeptide fragment (Scenario B) to ensure experimental validity.

Biological Activity, Mechanism, and Experimental Protocols

Part 1: Molecular Identity & Structural Logic

The biological utility of this peptide stems from specific modifications designed to overcome the rapid enzymatic degradation of native enkephalins.

Structural-Activity Relationship (SAR)

Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) has a half-life of minutes in plasma due to aminopeptidase cleavage of the Tyr-Gly bond. The D-Ala-Gly-Phe-Met-NH₂ core introduces two critical protective modifications:

| Modification | Position | Chemical Effect | Biological Consequence |

| D-Alanine Substitution | Position 2 (Replacing Gly) | Stereochemical alteration | Blocks aminopeptidase recognition; prevents N-terminal cleavage. |

| C-Terminal Amidation | Position 5 (-NH₂ instead of -OH) | Removes negative charge | Blocks carboxypeptidase cleavage; increases lipophilicity and BBB permeability. |

| N-Terminal Tyrosine | Position 1 (Critical) | Phenol group presence | Essential for Opioid Binding. Without this (Des-Tyr), affinity drops >1000-fold. |

CAS Registry Verification

Researchers must verify their vial against the following to confirm the identity of their salt:

-

CAS 61090-95-7: Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Potent Agonist).

-

CAS 100929-65-5: Des-Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Tetrapeptide Fragment/Control).

Part 2: Biological Activity & Mechanism of Action

Receptor Selectivity

The [D-Ala²]-Met-Enkephalinamide (DAME) sequence is a highly selective agonist for the Delta-Opioid Receptor (DOR) , with reduced affinity for Mu (MOR) and Kappa (KOR) receptors compared to endogenous enkephalins.

-

Primary Target:

-Opioid Receptor (Gi/o-coupled GPCR). -

Secondary Target:

-Opioid Receptor (lower affinity).

Intracellular Signaling Pathway

Upon binding, the peptide triggers a G-protein signaling cascade resulting in neuronal inhibition.

Figure 1: Signal transduction pathway of D-Ala-Gly-Phe-Met-NH2 mediated via Gi/o protein coupling, leading to neuronal hyperpolarization.

Key Physiological Effects

-

Analgesia: Produces potent antinociception, particularly at the spinal level.

-

Ethanol Intake Modulation: Microinjection into the Nucleus Accumbens (NAc) or Paraventricular Nucleus (PVN) has been shown to increase ethanol intake in preference to food, highlighting the role of DORs in reward circuitry [1].

-

Immunomodulation: DORs are expressed on immune cells; DAME can modulate T-cell proliferation and cytokine release.

Part 3: Experimental Protocols (Self-Validating Systems)

Reconstitution & Storage

The acetate salt form provides water solubility, but peptide stability is pH-dependent.

-

Solvent: Sterile PBS (pH 7.4) or 0.9% Saline.[1]

-

Stock Concentration: 1 mg/mL (approx. 1.7 mM).

-

Storage Logic:

-

Lyophilized: -20°C (Stable for >1 year).

-

Reconstituted: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C.

-

Validation: Check solution clarity; precipitation indicates aggregation or salt incompatibility.

-

In Vitro Binding Assay (Protocol Skeleton)

To verify activity or use as a control:

-

Cell Line: CHO or HEK293 cells stably expressing human DOR.

-

Radioligand: [³H]-DPDPE (DOR selective) or [³H]-Diprenorphine (Non-selective).

-

Competition: Incubate cells with radioligand + increasing concentrations of D-Ala-Gly-Phe-Met-NH₂ (

to -

Expectation:

-

Pentapeptide:

in the low nanomolar range (1–10 nM). -

Tetrapeptide (Des-Tyr):

> 10

-

In Vivo Microinjection (Rat Model)

Targeting the Nucleus Accumbens for behavioral studies.

-

Preparation: Dissolve peptide in artificial cerebrospinal fluid (aCSF).

-

Dose Range: 0.1 – 5.0

g (approx. 0.17 – 8.5 nmol). -

Control: Vehicle (aCSF) and Naloxone (Opioid Antagonist) pre-treatment to prove specificity.

-

Administration: Bilateral microinjection (0.5

L/side) over 60 seconds. -

Readout: Measure locomotor activity or ethanol/sucrose consumption over 2 hours.

Part 4: Troubleshooting & Controls

| Observation | Probable Cause | Corrective Action |

| No Biological Effect | Incorrect Peptide Identity | Check CAS. If 100929-65-5 (Des-Tyr), it is inactive. Switch to CAS 61090-95-7. |

| Precipitation | Acetate/Buffer Clash | Avoid high phosphate concentrations initially; dissolve in water first, then add concentrated buffer. |

| Rapid Loss of Activity | Bacterial Contamination | Peptide acetates are food for bacteria. Use 0.22 |

References

-

Barson, J. R., et al. (2009). Opioids in the nucleus accumbens stimulate ethanol intake. Alcoholism: Clinical and Experimental Research, 33(10), 1-9.

-

Pert, C. B., et al. (1976).[2][3][4] [D-Ala2]-Met-enkephalinamide: A potent, long-lasting synthetic pentapeptide analgesic. Science, 194(4262), 330-332.

-

Hambrook, J. M., et al. (1976).[4] Mode of deactivation of the enkephalins by rat and human plasma and rat brain homogenates.[5] Nature, 262, 782-783.[5]

-

MedChemExpress. Product Datasheet: D-Ala-Gly-Phe-Met-NH2.

Sources

An In-depth Technical Guide to the Mechanism of Action of the D-Ala-gly-phe-met-NH2 Peptide

Preamble: Navigating the Nuances of a Novel Peptide

To our fellow researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of the tetrapeptide D-Ala-gly-phe-met-NH2. Unlike canonical opioid peptides, the subject of this guide presents a fascinating structural deviation—the absence of an N-terminal tyrosine residue, a hallmark for high-affinity opioid receptor engagement. This distinction immediately raises critical questions about its primary molecular target and mechanism of action. Commercial suppliers have denoted this peptide as a potent delta (δ)-opioid receptor agonist, yet the broader pharmacological context of its parent structures, the enkephalins, suggests a potential affinity for the mu (µ)-opioid receptor.

This guide embraces this ambiguity not as a limitation, but as a scientific starting point. We will first dissect the structural features of D-Ala-gly-phe-met-NH2 and its relationship to established opioid ligands. Subsequently, we will explore the mechanistic possibilities at both the µ- and δ-opioid receptors, presenting the canonical signaling cascades associated with each. Finally, we will provide a comprehensive suite of experimental protocols designed to definitively elucidate the pharmacological profile of this intriguing peptide. This approach ensures a guide that is not only informative but also serves as a practical roadmap for its empirical characterization.

Structural Analysis and Receptor Specificity: An Unresolved Question

The peptide D-Ala-gly-phe-met-NH2 is a synthetic tetrapeptide amide with the amino acid sequence D-Alanine - Glycine - Phenylalanine - Methionine, terminating in a primary amide. Its CAS number is 82948-89-8. The most striking feature of this peptide is the substitution of the N-terminal tyrosine with D-Alanine. In classical opioid peptides, the phenolic hydroxyl group of tyrosine is considered a critical pharmacophore for interaction with opioid receptors.

However, studies on enkephalin and dermorphin analogs have demonstrated that while the N-terminal tyrosine is crucial for high potency, its absence does not completely abolish opioid receptor activity.[1][2] In some cases, tetrapeptide fragments of longer opioid peptides retain significant biological activity.[2] The D-Alanine at the N-terminus, while lacking the key phenolic hydroxyl group, may still allow the peptide to adopt a conformation that facilitates receptor binding. The C-terminal amidation is a common modification in bioactive peptides, often increasing stability and receptor affinity.

The conflicting reports of its primary target—µ-opioid versus δ-opioid receptor—necessitate a thorough experimental characterization. The following sections will outline the potential mechanisms of action at both receptor subtypes, providing a theoretical framework for interpreting future experimental findings.

The Canonical Opioid Receptor Signaling Cascade: A Dichotomous Pathway

Opioid receptors, including the µ- and δ-subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, they primarily couple to inhibitory G-proteins of the Gi/o family. This initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

G-Protein-Mediated Signaling

The binding of an agonist like D-Ala-gly-phe-met-NH2 to an opioid receptor induces a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in cellular signaling.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

Figure 1: G-Protein-Mediated Signaling Pathway of Opioid Receptors.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding and G-protein activation, the opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor. β-arrestin binding has two major consequences:

-

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively terminating G-protein-mediated signaling. This process is a key mechanism of receptor desensitization and the development of tolerance to opioid agonists.

-

Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a second wave of signaling independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, which can have diverse cellular effects, including regulation of gene expression and cell survival.

The balance between G-protein- and β-arrestin-mediated signaling can vary between different opioid agonists, a concept known as "biased agonism."

Figure 2: β-Arrestin-Mediated Signaling and Receptor Regulation.

Experimental Protocols for Mechanistic Characterization

To definitively determine the mechanism of action of D-Ala-gly-phe-met-NH2, a series of in vitro pharmacological assays are required. The following protocols provide a robust framework for this characterization.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

This protocol is designed to measure the binding affinity (Ki) of D-Ala-gly-phe-met-NH2 for µ- and δ-opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either human µ-opioid receptors (hMOR) or human δ-opioid receptors (hDOR).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding:

-

For µ-opioid receptor binding, use a radiolabeled µ-selective antagonist, such as [³H]-diprenorphine or [³H]-naloxone, at a concentration near its Kd.

-

For δ-opioid receptor binding, use a radiolabeled δ-selective antagonist, such as [³H]-naltrindole, at a concentration near its Kd.

-

Incubate the membranes with the radioligand and varying concentrations of D-Ala-gly-phe-met-NH2.

-

Include a condition with a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to determine non-specific binding.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of D-Ala-gly-phe-met-NH2. Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for Radioligand Binding Assay.

| Parameter | Description |

| Receptor Source | Cell membranes from HEK293 or CHO cells stably expressing hMOR or hDOR. |

| Radioligand (µ) | [³H]-Diprenorphine or [³H]-Naloxone |

| Radioligand (δ) | [³H]-Naltrindole |

| Non-specific Binding | Determined in the presence of 10 µM Naloxone. |

| Data Output | IC50 and Ki values for D-Ala-gly-phe-met-NH2 at each receptor. |

Table 1: Key Parameters for Radioligand Binding Assays.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

This functional assay measures the ability of D-Ala-gly-phe-met-NH2 to activate Gi/o proteins coupled to opioid receptors.

Methodology:

-

Membrane Preparation: Use the same membrane preparations as in the binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂ (a cofactor for G-protein activation).

-

Reaction Mixture:

-

Incubate the membranes with varying concentrations of D-Ala-gly-phe-met-NH2.

-

Include a basal condition (no agonist) and a positive control (a known potent agonist like DAMGO for µ-receptors or SNC80 for δ-receptors).

-

-

Initiate Reaction: Add [³⁵S]GTPγS to the reaction mixtures to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the peptide concentration to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay: Measuring Downstream Effector Modulation

This cell-based assay measures the functional consequence of adenylyl cyclase inhibition.

Methodology:

-

Cell Culture: Use whole cells expressing the opioid receptor of interest.

-

Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

-

Peptide Treatment: Co-incubate the cells with forskolin and varying concentrations of D-Ala-gly-phe-met-NH2.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the peptide concentration to determine the IC50 value.

| Assay | Principle | Parameters Determined |

| [³⁵S]GTPγS Binding | Measures agonist-induced binding of a non-hydrolyzable GTP analog to G-proteins. | Potency (EC50) and Efficacy (Emax) for G-protein activation. |

| cAMP Accumulation | Measures the inhibition of forskolin-stimulated cAMP production. | Potency (IC50) for adenylyl cyclase inhibition. |

Table 2: Functional Assays for Characterizing D-Ala-gly-phe-met-NH2 Activity.

Concluding Remarks and Future Directions

The tetrapeptide D-Ala-gly-phe-met-NH2 represents a departure from the classical opioid peptide structure, presenting both a challenge and an opportunity for novel therapeutic design. The current ambiguity surrounding its primary receptor target underscores the critical need for rigorous pharmacological characterization. The experimental framework provided in this guide offers a clear path to resolving this question and elucidating its precise mechanism of action.

Should D-Ala-gly-phe-met-NH2 be confirmed as a potent and selective δ-opioid receptor agonist, it would hold significant therapeutic potential, as δ-agonists have been explored for their analgesic and antidepressant effects with a potentially more favorable side-effect profile compared to µ-agonists. Conversely, if it demonstrates significant µ-opioid activity, it would contribute to our understanding of the structure-activity relationships of opioid peptides lacking the canonical N-terminal tyrosine.

Future investigations should also explore its potential for biased agonism, its in vivo efficacy in animal models of pain and other relevant conditions, and its pharmacokinetic properties. A comprehensive understanding of the mechanism of action of D-Ala-gly-phe-met-NH2 will undoubtedly pave the way for its potential development as a novel therapeutic agent.

References

-

Tetrapeptide derivatives of [D-Pen(2),D-Pen(5)]-enkephalin (DPDPE) lacking an N-terminal tyrosine residue are agonists at the mu-opioid receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Comparison of Opioid Activity Between a N-Terminal Tetrapeptide Analogue of Dermorphin, H-Tyr-D-Arg-Phe-β-Ala-OH and Morphine. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

Sources

Technical Whitepaper: D-Ala-Gly-Phe-Met-NH2 (CAS 100929-65-5)

[1]

Executive Summary

D-Ala-Gly-Phe-Met-NH2 (often abbreviated as DALA in specific literature contexts, though this acronym can also refer to the pentapeptide) is a synthetic tetrapeptide and a specific agonist of the delta-opioid receptor (DOR) . Chemically, it represents the des-Tyr1 fragment of the enkephalin analog [D-Ala2]-Met-Enkephalinamide (DAME) .

While classical opioid pharmacology posits that the N-terminal Tyrosine is essential for receptor binding (the "message" domain), this tetrapeptide derivative retains significant biological activity, particularly in modulating ethanol intake and dopaminergic signaling in the nucleus accumbens. It serves as a critical tool for distinguishing between mu-opioid (MOR) and delta-opioid (DOR) receptor-mediated behaviors in neuropsychiatric research.

CAS Registry Number: 100929-65-5 (specifically for the Acetate salt form) Related CAS: 82948-89-8 (Free base)

Chemical & Physical Properties

The peptide is typically supplied as an acetate salt to enhance stability and solubility. The substitution of D-Alanine at the N-terminus (position 1 of the fragment) confers resistance to aminopeptidase degradation, significantly extending its biological half-life compared to native enkephalin fragments.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | L-Methioninamide, D-alanylglycyl-L-phenylalanyl- (Acetate) |

| Sequence | H-D-Ala-Gly-Phe-Met-NH2 |

| Molecular Formula | C₁₉H₂₉N₅O₄S (Free Base) |

| Molecular Weight | 423.53 Da (Free Base) |

| Solubility | Soluble in water (up to 20 mg/mL), DMSO, and dilute acetic acid. |

| Appearance | White to off-white lyophilized powder. |

| Purity | Typically ≥95% (HPLC). |

| Salt Form | Acetate (CAS 100929-65-5) |

Pharmacology & Mechanism of Action[5]

Receptor Selectivity

D-Ala-Gly-Phe-Met-NH2 acts as a selective Delta-Opioid Receptor (DOR) Agonist .

-

Affinity (Ki): Approximately 2.3 nM for the delta-opioid receptor.

-

Selectivity: It exhibits a distinct preference for DOR over Mu-opioid receptors (MOR), making it a valuable control compound when compared against non-selective agonists like DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

Mechanism of Action

Upon binding to the G-protein coupled delta-opioid receptor, the peptide triggers a signaling cascade involving the Gαi/o subunit. This results in the inhibition of adenylyl cyclase, reduction of cAMP levels, and modulation of ion channels (activation of GIRK potassium channels and inhibition of voltage-gated calcium channels), leading to neuronal hyperpolarization.

Functional Neurobiology

Research indicates that intra-cranial microinjection of this peptide into the Nucleus Accumbens (NAc) or Paraventricular Nucleus (PVN) :

-

Increases Dopamine Release: Stimulates dopamine release in the NAc shell, reinforcing reward pathways.

-

Modulates Ethanol Intake: Unlike MOR agonists (which increase food intake), this DOR agonist specifically increases ethanol intake in preference to food, suggesting a distinct role in alcohol reinforcement circuitry.

Diagram 1: Delta-Opioid Receptor Signaling Pathway

Caption: Signal transduction pathway activated by D-Ala-Gly-Phe-Met-NH2 binding to the Delta-Opioid Receptor.[1]

Experimental Protocols

Reconstitution & Storage

Objective: Ensure peptide stability and accurate dosing for microinjection or in vitro assays.

-

Solvent Selection: Use sterile, endotoxin-free water or 0.9% saline. For stock solutions, 10% DMSO may be used if solubility is an issue, but saline is preferred for in vivo use.

-

Dissolution:

-

Warm the lyophilized vial to room temperature (20-25°C) before opening to prevent condensation.

-

Add solvent to achieve a stock concentration of 1-5 mM .

-

Vortex gently for 30 seconds.

-

-

Aliquoting: Divide into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Storage:

-

Lyophilized powder: -20°C (stable for 1-2 years).

-

Reconstituted solution: -80°C (stable for 3 months).

-

In Vivo Microinjection (Rat Model)

Context: Investigating the effect of DOR activation on ethanol consumption.

-

Subject: Sprague-Dawley rats (cannulated targeting PVN or NAc).

-

Dose Range: 0.1 – 5.0 µg (approx. 0.2 – 12 nmol) per side.

-

Vehicle: 0.9% Sterile Saline.

-

Procedure:

-

Prepare fresh working solution from frozen stock immediately prior to injection.

-

Use a Hamilton syringe with a micro-infusion pump.

-

Infuse at a rate of 0.25 - 0.5 µL/min .

-

Leave the injector in place for 60 seconds post-infusion to prevent backflow.

-

Measure behavioral output (e.g., two-bottle choice test) 30-60 minutes post-injection.

-

Diagram 2: Experimental Workflow for Behavioral Assay

Caption: Workflow for evaluating D-Ala-Gly-Phe-Met-NH2 effects on ethanol intake in rodent models.

Quality Control & Handling

-

HPLC Verification: Purity should be verified using a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% TFA).

-

Mass Spectrometry: ESI-MS should confirm the molecular ion peak [M+H]+ at approx. 424.5 m/z.

-

Safety: As a potent bioactive peptide, handle with PPE (gloves, lab coat). Avoid inhalation of powder.

References

-

VulcanChem. (n.d.). D-Ala-Gly-Phe-Met-NH2 Pharmacological Profile and Receptor Selectivity. Retrieved from

-

Barson, J. R., et al. (2009). Opioids in the nucleus accumbens stimulate ethanol intake.[2] National Institutes of Health (NIH). Retrieved from

-

Barson, J. R., et al. (2010). Opioids in the Hypothalamus Control Dopamine and Acetylcholine Levels in the Nucleus Accumbens.[3][4] National Institutes of Health (NIH). Retrieved from

-

MedChemExpress. (n.d.). D-Ala-Gly-Phe-Met-NH2 Product Information and Biological Activity. Retrieved from

-

PubChem. (2025). Compound Summary for D-Ala-Gly-Phe-Met-NH2. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Opioids in the nucleus accumbens stimulate ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioids in the hypothalamus control dopamine and acetylcholine levels in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Deep Dive: [D-Ala²]-Met⁵-Enkephalinamide (DAMA)

This guide provides an in-depth technical analysis of the peptide agonist commonly cataloged as D-Ala-Gly-Phe-Met-NH₂ .

Crucial Nomenclature Clarification: While frequently abbreviated in vendor catalogs as D-Ala-Gly-Phe-Met-NH₂, the functional bioactive peptide is [D-Ala²]-Met⁵-Enkephalinamide (often abbreviated as DAMA , DALA , or DAME ). The full sequence is Tyr-D-Ala-Gly-Phe-Met-NH₂ .[1][2] The N-terminal Tyrosine residue is the essential pharmacophore for opioid receptor binding; the "D-Ala" refers to the substitution at the second position. This guide analyzes the full, bioactive sequence.

Agonist Selectivity Profile & Experimental Utility

Molecular Identity & Structural Logic

[D-Ala²]-Met⁵-Enkephalinamide is a synthetic analogue of the endogenous peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). Its design addresses the two primary instability vectors of natural enkephalins:

-

N-terminal degradation: The substitution of naturally occurring Glycine at position 2 with D-Alanine introduces steric hindrance that blocks aminopeptidase degradation.

-

C-terminal degradation: The amidation of the C-terminus (-NH₂ ) prevents carboxypeptidase cleavage.

These modifications transform a peptide with a half-life of minutes into a stable, potent pharmacological tool capable of crossing the blood-brain barrier (BBB) more effectively than its parent compound.

Pharmacological Selectivity Profile

Unlike highly selective tools developed later (e.g., DAMGO for µ-receptors or DPDPE for δ-receptors), DAMA is characterized by a mixed, non-selective profile with high affinity for both µ (Mu) and δ (Delta) opioid receptors.

Receptor Affinity Matrix

The following data summarizes the binding affinity (

| Receptor Subtype | Affinity ( | Selectivity Status | Functional Outcome |

| µ (MOR) | ~1.5 – 3.0 nM | High Affinity | Potent analgesia, respiratory depression. |

| δ (DOR) | ~2.0 – 5.0 nM | High Affinity | Modulation of analgesia, seizure threshold. |

| κ (KOR) | > 1,000 nM | Negligible | Minimal interaction at physiological doses. |

Interpretation: DAMA functions as a broad-spectrum opioid agonist . It does not discriminate effectively between µ and δ receptors.

-

Research Implication: If your study requires isolating a specific receptor subtype's contribution (e.g., separating µ-mediated analgesia from δ-mediated effects), DAMA is not the appropriate tool. Use DAMGO (µ-selective) or DPDPE (δ-selective) instead.

-

Utility: DAMA is ideal for establishing "total opioid" system activation or mimicking the physiological release of stable enkephalins.

Mechanism of Action: Signal Transduction

Upon binding, DAMA activates the

Figure 1: Canonical

Experimental Protocols

To ensure data integrity, the following protocols utilize DAMA as a reference standard.

A. Competitive Radioligand Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).

-

Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash to remove endogenous opioids.

-

-

Incubation:

-

Total Binding: Incubate membranes (200 µg protein) with 1 nM

-DAMA. -

Non-Specific Binding (NSB): Include 10 µM Naloxone (antagonist) in parallel wells.

-

Test: Add varying concentrations of test compound (

to -

Incubate at 25°C for 60 minutes.

-

-

Filtration & Counting:

-

Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce NSB).

-

Wash 3x with ice-cold Tris-HCl.

-

Measure radioactivity via liquid scintillation counting.

-

-

Analysis:

-

Calculate specific binding: (Total - NSB).

-

Fit data to a one-site competition model to derive

and convert to

-

B. Functional GTPγS Binding Assay

Objective: Verify agonist efficacy (Full vs. Partial).

-

Setup: Prepare membranes as above but use a buffer containing GDP (10-50 µM) to clamp the G-protein state.

-

Reaction:

-

Incubate membranes with

(0.1 nM) and DAMA ( -

Incubate at 30°C for 30-60 mins.

-

-

Validation:

-

DAMA should produce a robust increase in

binding (typically 150-200% over basal). -

Control: Co-incubation with Naloxone must abolish the effect.

-

Selectivity Decision Logic

When designing an opioid study, selecting the correct agonist is critical for data interpretation. Use the flow below to determine if DAMA is the correct tool for your specific hypothesis.

Figure 2: Decision matrix for opioid agonist selection based on experimental requirements.

References

-

Pert, C. B., et al. (1976). "[D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic." Science, 194(4262), 330-332.[3]

- Kosterlitz, H. W., et al. (1980). "Enkephalins and endogenous opioid peptides." British Journal of Pharmacology, 68(2), 333-342.

- Lord, J. A., et al. (1977). "Endogenous opioid peptides: multiple agonists and receptors." Nature, 267, 495-499. (Establishes the Mu/Delta distinction).

-

Tocque, B., et al. (1987). "The mu-opioid receptor in the 7315c tumor cell."[2] European Journal of Pharmacology, 143(1), 127-130.[2] (Demonstrates DAMA's non-selective binding vs selective agents).[2]

Sources

Methodological & Application

Application Note: Precision Preparation of D-Ala-Gly-Phe-Met-NH2 for Microinjection

Abstract & Scientific Context

The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a synthetic analog often utilized in opioid receptor research, serving as a stable metabolite or truncated control for Met-enkephalin derivatives (e.g., DAMGO). Its preparation for microinjection presents a dual challenge: hydrophobicity driven by the Phenylalanine (Phe) and Methionine (Met) residues, and chemical instability due to the susceptibility of Methionine to oxidation.

This guide provides a rigorous, field-proven protocol for preparing high-purity stock solutions. Unlike standard bench protocols, this workflow prioritizes particulate-free homogeneity (crucial to prevent capillary clogging) and oxidative protection (essential for pharmacological integrity).

Physicochemical Profile & Solubility Strategy[1][2][3][4][5][6]

Before handling the reagent, one must understand the molecular drivers of its solubility.[1]

| Parameter | Value / Characteristic | Impact on Protocol |

| Sequence | D-Ala - Gly - Phe - Met - NH₂ | D-Ala : Enhances enzymatic stability.Met : Oxidation risk (Sulfoxide formation). |

| C-Terminus | Amidated (-NH₂) | Removes the negative charge of the carboxyl group, making the peptide more basic and more hydrophobic . |

| Net Charge (pH 7) | +1 (Positive) | The N-terminal amine is protonated; C-term is neutral. |

| Hydrophobicity | High (Phe, Met, Ala) | Water solubility may be limited at high concentrations (>5 mM). |

| Solubility Class | Basic / Hydrophobic | Primary Solvent: Weak Acid (0.1% Acetic Acid).Secondary Solvent: Organic (DMSO/Acetonitrile). |

The "Like Dissolves Like" Rule

Because the peptide is amidated (basic) and contains hydrophobic residues, it will likely resist dissolution in neutral buffers (PBS/aCSF) at high concentrations.

-

Preferred Route: Protonate the basic residues using a weak acid (Acetic Acid).

-

Alternative Route: Disrupt hydrophobic interactions using an organic solvent (DMSO), though this introduces toxicity risks for microinjection.

Critical Pre-Requisites

A. Oxidation Mitigation (The "Met" Factor)

Methionine is highly prone to oxidation into Methionine Sulfoxide, which can alter receptor binding affinity [1].

-

Requirement: Use degassed buffers (sonicated under vacuum for 10 mins) or buffers purged with Argon/Nitrogen.

-

Handling: Avoid vigorous vortexing, which aerates the solution. Use gentle inversion or slow pipetting.

B. Microinjection Vehicle Compatibility

For intracranial or intracellular injection, the vehicle must be physiologically inert.

-

DMSO Limit: If DMSO is required for solubility, the final concentration in the injected volume must be <0.5% (v/v) to avoid neuronal toxicity or morphological changes [2].

-

Particulates: Microinjection needles (tip diameter <5 µm) clog instantly with dust or undissolved peptide aggregates.

Protocol: Step-by-Step Preparation

Phase 1: Calculation & Weighing

Goal: Prepare a 10 mM Master Stock Solution.

-

Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial causes condensation, hydrolyzing the peptide.

-

Gravimetric Check: Weigh the peptide using a semi-micro balance.

-

Note on Peptide Content: Commercial peptides are rarely 100% peptide by weight (often ~70-80% due to counter-ions and water).

-

Calculation: Mass_powder = (Target_Moles × MW) / (%_Peptide_Content)

-

Phase 2: Solubilization (The Decision Tree)

Do not add PBS directly to the powder. Salts promote aggregation of hydrophobic peptides.

Step 2A: The Acidic Drop Method (Recommended)

-

Add sterile 0.1% Acetic Acid (in degassed water) to the powder. Use a volume equal to 50% of the final target volume.

-

Gently swirl or flick the tube.[2]

-

Observation:

-

Clear Solution: Proceed to Step 3.

-

Cloudy/Precipitate: Add pure Acetic Acid dropwise until clear, then dilute with water.

-

Step 2B: The Organic Assist (If Acid Fails)

-

If the peptide remains insoluble, add sterile DMSO .

-

Volume Rule: The DMSO volume should not exceed 5-10% of the stock volume.

-

Once dissolved, slowly dilute with water/buffer to the target volume.[3]

-

Critical Check: Ensure the final DMSO concentration in the working solution (after dilution for injection) is <0.5%.

-

Phase 3: Microinjection Processing (Clarification)

Standard 0.22 µm syringe filters have high "dead volumes" (50–100 µL) which waste expensive peptide.

-

Centrifugation: Spin the stock solution at 10,000–14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully aspirate the top 90% of the supernatant into a fresh, sterile, low-bind tube. Leave the bottom 10% (containing potential invisible aggregates) behind.

-

Aliquot: Divide into single-use aliquots (e.g., 5–10 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C.

Visualization: Decision Logic & Workflow

The following diagram illustrates the logic flow for solubilization and the physical processing steps to ensure sterility and homogeneity.

Figure 1: Decision tree for solubilizing hydrophobic/basic peptides and processing for microinjection.

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Solution turns yellow | Oxidation | Discard. Methionine has oxidized. Use fresh peptide and degassed solvents. |

| Precipitate upon dilution | "Salting Out" | The buffer salts (PBS/aCSF) caused the hydrophobic peptide to crash. Dilute with water first, then add concentrated buffer (10x) slowly. |

| Needle Clogging | Aggregates | Re-centrifuge the working solution immediately before loading the needle. Do NOT rely solely on filtration.[4] |

References

-

Leblanc, P., et al. (2017). Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of D-Ala-gly-phe-met-NH2

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for ICV Administration of D-Ala-gly-phe-met-NH2

D-Ala-gly-phe-met-NH2, a synthetic enkephalin analog commonly known as DAMEA or DAMGO, is a potent and selective agonist for the delta-opioid receptor (DOR). The opioid system, comprising receptors and their endogenous peptide ligands, is a critical modulator of numerous physiological processes, including pain perception, emotional responses, and reward pathways.[1][2] The delta-opioid receptor, in particular, has emerged as a promising therapeutic target for conditions such as chronic pain and mood disorders, with a potentially more favorable side-effect profile compared to mu-opioid receptor agonists like morphine.[2]

To elucidate the central mechanisms of action of DAMEA and other neurologically active compounds, it is often necessary to bypass the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS), posing a significant challenge for the delivery of many therapeutic agents to the brain.[3] Intracerebroventricular (ICV) injection is a powerful technique that circumvents the BBB by delivering substances directly into the brain's ventricular system, which contains cerebrospinal fluid (CSF).[3][4] This allows for the widespread distribution of the compound throughout the CNS.[4][5] This application note provides a comprehensive, step-by-step protocol for the ICV administration of DAMEA in a research setting, with a focus on ensuring experimental reproducibility and animal welfare.

Core Principles of Stereotaxic Surgery for ICV Injection

Stereotaxic surgery is a minimally invasive surgical technique that enables the precise targeting of specific brain regions using a three-dimensional coordinate system.[6] This is achieved with a stereotaxic apparatus that securely holds the animal's head in a fixed position and a micromanipulator to guide the injection needle to the desired coordinates.[6] The coordinates are determined from a stereotaxic atlas of the brain for the specific species and strain being used.[6] The primary landmarks for determining these coordinates are typically bregma and lambda, the points on the skull where the sagittal and coronal sutures meet.[7]

Experimental Design and Controls

A well-designed experiment is crucial for obtaining meaningful and interpretable results. When investigating the effects of ICV-administered DAMEA, the following experimental groups are recommended:

-

Vehicle Control Group: This group receives an ICV injection of the same vehicle solution used to dissolve DAMEA, at the same volume and infusion rate. This accounts for any effects of the surgical procedure and the vehicle itself.

-

DAMEA Treatment Group(s): These groups receive the desired dose(s) of DAMEA. It is often advisable to include multiple dose levels to establish a dose-response relationship.

-

Sham Surgery Control Group (Optional but Recommended): This group undergoes the entire surgical procedure, including anesthesia and craniotomy, but does not receive an injection. This helps to isolate the effects of the surgical stress from the effects of the injected substance.

Materials and Reagents

Reagents

-

D-Ala-gly-phe-met-NH2 (DAMEA)

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle and drug dilution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Antiseptic solution (e.g., Betadine®, 70% ethanol)[8]

-

Sterile eye lubricant

Equipment

-

Stereotaxic apparatus with appropriate animal adaptor (e.g., for mouse or rat)[6][9]

-

Micromanipulator

-

Anesthesia system (e.g., isoflurane vaporizer and nose cone)[10]

-

Microsyringe (e.g., Hamilton syringe) with a 26-gauge or smaller needle[11][12]

-

Infusion pump for controlled injection rate

-

Surgical drill with a small burr bit

-

Sterile surgical instruments (scalpel, forceps, hemostats, sutures or wound clips)

-

Personal protective equipment (gloves, lab coat, safety glasses)

Detailed Step-by-Step Protocol

Part 1: Pre-Operative Preparations

-

DAMEA Solution Preparation:

-

On the day of surgery, dissolve DAMEA in sterile, pyrogen-free saline or aCSF to the desired final concentration.

-

Ensure the solution is completely dissolved and filter-sterilize it if necessary.

-

Store on ice until use.[13]

-

-

Animal Acclimation:

-

Allow animals to acclimate to the housing facility for at least one week prior to surgery to minimize stress.[12]

-

-

Surgical Area Preparation:

-

Disinfect the surgical area and all equipment with 70% ethanol or another appropriate disinfectant.[9]

-

Maintain a sterile field for all surgical instruments and materials that will come into contact with the animal.

-

Part 2: Anesthesia and Animal Preparation

-

Anesthesia:

-

Anesthetize the animal using a veterinarian-approved protocol. Isoflurane is a common choice as it allows for rapid induction and recovery.[10] Alternatively, a combination of ketamine and xylazine can be administered intraperitoneally.

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

-

-

Animal Mounting:

-

Apply a sterile ophthalmic ointment to the animal's eyes to prevent them from drying out.

-

Secure the animal in the stereotaxic frame. Ensure the ear bars are properly placed and the head is level.[6]

-

-

Surgical Site Preparation:

-

Shave the fur from the top of the head.

-

Clean the surgical site by alternating scrubs of an antiseptic solution (e.g., Betadine) and 70% ethanol, moving in an outward circular motion.[8]

-

Part 3: Stereotaxic Injection

-

Incision and Skull Exposure:

-

Make a midline incision in the scalp with a sterile scalpel to expose the skull.

-

Use sterile cotton-tipped applicators to gently retract the skin and periosteum to visualize the skull landmarks, bregma and lambda.[6]

-

-

Leveling the Skull:

-

Position the tip of the injection needle or a blunt probe over bregma and record the dorso-ventral (DV) coordinate.

-

Move the needle to lambda and record the DV coordinate.

-

Adjust the head position until the DV coordinates for bregma and lambda are within a small tolerance (e.g., ±0.1 mm) to ensure the skull is level.[6]

-

-

Determining the Injection Site:

-

Set the bregma as the zero point for the anterior-posterior (AP) and medio-lateral (ML) coordinates.

-

Using the micromanipulator, move the injection needle to the predetermined stereotaxic coordinates for the lateral ventricle.

Animal Model Target Anterior-Posterior (AP) Medio-Lateral (ML) Dorso-Ventral (DV) Source Adult Mouse Lateral Ventricle -0.2 to -0.6 mm ±1.0 mm -2.5 to -3.0 mm Adult Rat Lateral Ventricle -0.8 to -1.0 mm ±1.5 mm -3.5 to -4.0 mm -

-

Craniotomy:

-

At the marked injection site, create a small burr hole in the skull using a surgical drill. Be careful not to penetrate the underlying dura mater.[5]

-

-

Injection:

-

Slowly lower the injection needle through the burr hole to the final DV coordinate.

-

Infuse the DAMEA solution at a slow, controlled rate (e.g., 0.5 µL/min) using an infusion pump.[14] Rapid injection can cause tissue damage and reflux.[4]

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal.[14]

-

Slowly retract the needle.

-

Part 4: Post-Operative Care

-

Wound Closure:

-

Suture the scalp incision or close it with wound clips.

-

Apply a topical antibiotic ointment to the wound.

-

-

Recovery:

-

Administer a post-operative analgesic as recommended by your institution's veterinary staff.[5]

-

Place the animal in a clean, warm cage and monitor it closely until it is fully ambulatory.[14] A heating pad can be used to maintain body temperature during recovery.[4]

-

Provide easy access to food and water.[5]

-

-

Monitoring:

Experimental Workflow Diagram

Caption: Experimental workflow for intracerebroventricular injection of DAMEA.

DAMEA Signaling Pathway

Caption: Simplified signaling pathway of DAMEA via the delta-opioid receptor.

Trustworthiness and Self-Validation

The reliability of this protocol is contingent upon meticulous attention to detail at every stage. To ensure the validity of your experimental outcomes, incorporate the following checks:

-

Confirmation of Injection Site: After the experiment, it is advisable to perfuse the animal and section the brain to histologically verify the location of the injection cannula track. This can be achieved by co-injecting a small amount of a visible dye, such as Trypan Blue, with the DAMEA solution in a subset of animals.[3]

-

Behavioral Phenotype Confirmation: The central administration of delta-opioid agonists has been reported to produce specific behavioral effects, such as analgesia or alterations in locomotor activity.[1][15] Observing these expected dose-dependent effects can serve as a functional validation of the injection procedure.

-

Strict Aseptic Technique: Maintaining a sterile surgical environment is paramount to prevent infection, which can confound experimental results and compromise animal welfare.[4][14]

By adhering to the detailed steps outlined in this protocol and incorporating these self-validating measures, researchers can confidently investigate the central effects of D-Ala-gly-phe-met-NH2 with a high degree of scientific rigor.

References

-

Scherrer, G., et al. (2009). In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS ONE, 4(5), e5425. [Link]

-

Cowan, A., et al. (1987). In vivo studies on delta opioid receptors. NIDA Research Monograph, 75, 434-437. [Link]

-

Prisys Biotech. (2025). Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research. Prisys Events - News. [Link]

-

Luo, V., et al. (2024). Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection. STAR Protocols, 5(2), 102985. [Link]

-

Stanford University. (n.d.). PROTOCOL FOR ANESTHETIC MANAGEMENT OF BIV-ICDS. [Link]

-

Wang, T., et al. (2010). Effects of intracerebroventricular application of the delta opioid receptor agonist [D-Ala2, D-Leu5] enkephalin on neurological recovery following asphyxial cardiac arrest in rats. Neuroscience, 168(2), 531-542. [Link]

-

de Oliveira, V. E., et al. (2022). Establishing an anesthetic protocol for refinement of intracerebral inoculation procedure. Ciência Rural, 52(10). [Link]

-

Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968. [Link]

-

ResearchGate. (n.d.). Preparation, performance and post-surgery care for ICV injection. [Link]

-

ResearchGate. (2015). How do I take care of mice recovering from ICV injection for subsequent behavioral tests?. [Link]

-

JoVE. (2023). Rodent Stereotaxic Surgery. [Link]

-

Kim, J. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), 53308. [Link]

-

Faget, L., et al. (2012). Delta opioid receptors in brain function and diseases. Frontiers in Pharmacology, 3, 71. [Link]

-

ResearchGate. (n.d.). Injection and implantation coordinates in the stereotaxic surgery. [Link]

-

University of California, Berkeley. (2010). Aseptic Rodent Surgery and Postoperative Care. [Link]

-

protocols.io. (2023). Mouse Stereotaxic Surgeries. [Link]

-

ResearchGate. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. [Link]

-

Mouri, A., et al. (2017). Administration of bovine casein-derived peptide prevents cognitive decline in Alzheimer disease model mice. PLOS ONE, 12(2), e0171515. [Link]

-

Dempsey, G. T., et al. (2017). Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice. Journal of Visualized Experiments, (125), 55822. [Link]

-

The Science Info. (n.d.). The Mouse Brain In Stereotaxic Coordinates. [Link]

Sources

- 1. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists | PLOS One [journals.plos.org]

- 2. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prisysbiotech.com [prisysbiotech.com]

- 5. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Rodent Stereotaxic Surgery [jove.com]

- 7. Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucsb.edu [research.ucsb.edu]

- 9. uphs.upenn.edu [uphs.upenn.edu]

- 10. protocols.io [protocols.io]

- 11. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vivo studies on delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Ala-Gly-Phe-Met-NH2 in Rat Ethanol Intake Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The endogenous opioid system plays a critical role in the reinforcing and rewarding effects of alcohol, making it a key target for the development of therapeutics to treat alcohol use disorder (AUD). Acute and light alcohol consumption stimulates the release of endogenous opioid peptides in brain regions associated with reward, which contributes to the pleasurable effects of ethanol.[1] Conversely, chronic heavy drinking can lead to a deficiency in this system, potentially driving further alcohol consumption as a form of negative reinforcement.[1] The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a potent agonist for the delta-opioid receptor (δ-opioid receptor), a key component of the endogenous opioid system implicated in the modulation of ethanol intake. Understanding the dose-dependent effects of this peptide on voluntary ethanol consumption in preclinical models, such as rats, is crucial for evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers investigating the effects of D-Ala-Gly-Phe-Met-NH2 on ethanol intake in rats. This document outlines detailed protocols for two primary routes of administration—intracerebroventricular (ICV) and subcutaneous (SC)—and the widely used two-bottle choice paradigm for assessing voluntary ethanol consumption. The causality behind experimental choices is explained to ensure scientific integrity and the successful implementation of these studies.

Mechanism of Action: The Delta-Opioid Receptor and Ethanol Reinforcement

Ethanol's reinforcing properties are, in part, mediated by its interaction with the mesolimbic dopamine system. The activation of the endogenous opioid system by alcohol can modulate this dopaminergic activity.[1] D-Ala-Gly-Phe-Met-NH2, as a potent δ-opioid receptor agonist, is hypothesized to influence ethanol consumption by directly activating these receptors in key brain circuits involved in reward and addiction.

The precise downstream effects of δ-opioid receptor activation on ethanol intake are complex and can be influenced by various factors, including the specific brain region targeted and the pattern of ethanol exposure. It is crucial to consider that while this document focuses on the agonistic properties of D-Ala-Gly-Phe-Met-NH2, the overall effect on ethanol consumption may not be straightforward and requires careful dose-response analysis.

Signaling Pathway Overview

Figure 1: Simplified diagram illustrating the interaction between ethanol, the endogenous opioid system, and the exogenous delta-opioid agonist D-Ala-Gly-Phe-Met-NH2 in modulating dopamine-mediated reinforcement.

Quantitative Data Summary

The following tables provide a summary of recommended dosages and administration parameters. It is critical to note that the dosage for D-Ala-Gly-Phe-Met-NH2 in ethanol intake studies has not been definitively established in the literature. The provided ranges are extrapolated from studies using other delta-opioid receptor agonists and related peptides in rats. Therefore, a thorough dose-response study is essential for any new experimental paradigm.

Table 1: Recommended Dosage and Administration Routes for D-Ala-Gly-Phe-Met-NH2 in Rats

| Parameter | Intracerebroventricular (ICV) | Subcutaneous (SC) |

| Dosage Range (estimated) | 1 - 10 µ g/rat | 0.1 - 1.0 mg/kg |

| Vehicle | Sterile 0.9% Saline (Artificial Cerebrospinal Fluid - aCSF is also an option) | Sterile 0.9% Saline |

| Injection Volume | 1 - 5 µL | 1 mL/kg |

| Injection Rate | 0.5 - 1 µL/min | N/A |

Table 2: Stereotaxic Coordinates for Intracerebroventricular (ICV) Cannula Implantation in Rats (from Bregma)

| Species | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Reference |

| Rat | -0.8 to -1.0 mm | ±1.5 mm | -3.5 to -4.0 mm | [2] |

Experimental Protocols

Protocol 1: Preparation of D-Ala-Gly-Phe-Met-NH2 Solution

Rationale: Proper preparation of the peptide solution is critical for accurate dosing and to ensure the stability and solubility of the compound. Sterile technique is paramount to prevent infection, especially for ICV administration.

Materials:

-

D-Ala-Gly-Phe-Met-NH2 powder

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of D-Ala-Gly-Phe-Met-NH2 based on the desired concentration and the total volume needed for the experiment, accounting for any potential dead volume in syringes and tubing.

-

Weigh the peptide powder accurately in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile 0.9% saline to the tube.

-

Gently vortex the solution until the peptide is completely dissolved. Peptides can be sensitive to vigorous shaking, which may cause aggregation.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This is a critical step to remove any potential microbial contamination.

-

Store the prepared solution at 4°C for short-term use (within 24 hours). For longer-term storage, aliquot the solution and store at -20°C or -80°C to prevent freeze-thaw cycles that can degrade the peptide.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection

Rationale: ICV administration allows for the direct delivery of the peptide to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects at lower doses. This procedure requires aseptic surgical technique and precise stereotaxic targeting.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, drill, etc.)

-

Guide cannula, dummy cannula, and injection cannula

-

Dental cement and surgical screws

-

Hamilton syringe

-

Post-operative analgesics and antibiotics

Procedure: Cannula Implantation

-

Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

-

Prepare the surgical site by shaving the scalp and cleaning with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Identify bregma and use the stereotaxic coordinates from Table 2 to locate the injection site.

-

Drill a small hole through the skull at the target coordinates.

-

Slowly lower the guide cannula to the predetermined dorsoventral depth.

-

Secure the cannula to the skull using dental cement and surgical screws.

-

Insert the dummy cannula to keep the guide cannula patent.

-

Suture the incision and provide post-operative care, including analgesics.

-

Allow the animal to recover for at least one week before commencing with ICV injections.

Procedure: ICV Injection

-

Gently restrain the conscious rat.

-

Remove the dummy cannula from the guide cannula.

-

Load the Hamilton syringe with the prepared D-Ala-Gly-Phe-Met-NH2 solution.

-

Slowly insert the injection cannula into the guide cannula.

-

Infuse the solution at the recommended rate (0.5-1 µL/min) to avoid a rapid increase in intracranial pressure.

-

Leave the injection cannula in place for an additional minute after the infusion to allow for diffusion.

-

Slowly withdraw the injection cannula and replace the dummy cannula.

-

Monitor the animal for any adverse reactions.

Experimental Workflow: ICV Administration and Behavioral Testing

Figure 2: A flowchart outlining the key steps involved in an intracerebroventricular (ICV) administration study, from surgery to behavioral testing.

Protocol 3: Subcutaneous (SC) Injection

Rationale: SC administration is a less invasive peripheral route of administration compared to ICV. While it may require higher doses for centrally-acting peptides due to the need to cross the blood-brain barrier, it is a valuable method for assessing the systemic effects of the compound.

Materials:

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Prepared D-Ala-Gly-Phe-Met-NH2 solution

-

Animal restraint device (if necessary)

Procedure:

-

Gently restrain the rat.

-

Lift the loose skin between the shoulder blades to form a "tent."

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Return the animal to its home cage and monitor for any adverse reactions.

Protocol 4: Two-Bottle Choice Ethanol Consumption Paradigm

Rationale: The two-bottle choice paradigm is a widely used and validated method for measuring voluntary ethanol consumption and preference in rodents. It allows for the assessment of the motivational properties of ethanol in a free-choice situation.

Materials:

-

Standard rat housing cages

-

Two identical drinking bottles with sipper tubes per cage

-

Ethanol (e.g., 10% or 20% v/v in tap water)

-

Tap water

-

A scale for weighing the bottles

Procedure:

-

Habituation: House rats individually and provide them with two bottles of tap water for a few days to acclimate them to the two-bottle setup.

-

Ethanol Access: Replace one of the water bottles with a bottle containing the ethanol solution. The position of the ethanol and water bottles should be alternated daily to control for side preferences.

-

Measurement: Weigh the ethanol and water bottles daily at the same time to determine the amount of each liquid consumed. Also, weigh the rats daily.

-

Calculation:

-

Ethanol Intake (g/kg): (Weight of ethanol bottle at start - Weight of ethanol bottle at end) / Rat's body weight in kg.

-

Water Intake (mL): Weight of water bottle at start - Weight of water bottle at end.

-

Total Fluid Intake (mL): Ethanol intake (in mL, assuming density of ethanol solution is close to 1 g/mL) + Water intake.

-

Ethanol Preference (%): (Ethanol intake in mL / Total fluid intake in mL) x 100.

-

-

Experimental Design:

-

Baseline: Establish a stable baseline of ethanol intake over several days before administering the peptide.

-

Treatment: Administer D-Ala-Gly-Phe-Met-NH2 or vehicle according to the chosen route (ICV or SC).

-

Post-treatment Monitoring: Continue to measure ethanol and water intake for a predetermined period after the injection to assess the effect of the peptide.

-

Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tables summarizing daily or average ethanol intake, water intake, total fluid intake, and ethanol preference for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of any observed effects.

When interpreting the results, it is important to consider potential confounding factors such as effects on general locomotor activity, sedation, or taste preference. Appropriate control groups are essential for a valid interpretation of the data. A sucrose preference test can be conducted to determine if the peptide's effect is specific to ethanol consumption or reflects a more general effect on reward-seeking behavior.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental outcomes, the following points should be strictly adhered to:

-

Blinding: The experimenter should be blind to the treatment conditions during data collection and analysis to minimize bias.

-

Control Groups: Always include a vehicle-treated control group to account for the effects of the injection procedure itself.

-

Randomization: Animals should be randomly assigned to treatment groups.

-

Replication: Experiments should be replicated to ensure the robustness of the findings.

-

Dose-Response Curve: Establishing a dose-response relationship strengthens the evidence for a specific pharmacological effect of the peptide.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can obtain reliable and reproducible data on the effects of D-Ala-Gly-Phe-Met-NH2 on ethanol intake in rats, contributing to a better understanding of the role of the delta-opioid system in alcohol use disorder and the potential of novel therapeutic interventions.

References

-

Influence of the endogenous opioid system on high alcohol consumption and genetic predisposition to alcoholism - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis. (2024, July 23). bioRxiv. Retrieved February 20, 2026, from [Link]

-

Fischer rats consume 20% ethanol in a long-term intermittent-access two-bottle-choice paradigm. (2013, November 14). PLOS ONE. Retrieved February 20, 2026, from [Link]

-

Modeling Alcohol Consumption in Rodents Using Two-Bottle Choice Home Cage Drinking and Microstructural Analysis. (2024, September 17). JoVE. Retrieved February 20, 2026, from [Link]

-

Intracerebroventricular (ICV) Injection. (n.d.). Bio-protocol. Retrieved February 20, 2026, from [Link]

-

Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. (2013, May 12). Alzet. Retrieved February 20, 2026, from [Link]

-

Rat Handling & Techniques. (n.d.). UNC Research. Retrieved February 20, 2026, from [Link]

-

Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. Retrieved February 20, 2026, from [Link]

-

Administration and injection of substances in rats. (2011, September 15). Direction des services vétérinaires. Retrieved February 20, 2026, from [Link]

-

SOP 10.9.1 - Subcutaneous Injection in Rats. (n.d.). Queen's University. Retrieved February 20, 2026, from [Link]

-

Animal Studies Protocol of Subcutaneous Implantation in a Rat Model. (n.d.). Orthopedics Research Center. Retrieved February 20, 2026, from [Link]

-

Role of mu, delta and kappa opioid receptors in ethanol-reinforced operant responding in infant rats. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Alcohol Self-Administration, Anxiety, and Cortisol Levels Predict Changes in Delta Opioid Receptor Function in the Ventral Tegmental Area. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

Sources

- 1. A Novel Delta Opioid Receptor Antagonist, SoRI-9409, Produces a Selective and Long-Lasting Decrease in Ethanol Consumption in Heavy-Drinking Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical, metabolic, and behavioral characteristics of immature chronic hyperphenylalanemic rats - PMC [pmc.ncbi.nlm.nih.gov]

dissolving D-Ala-gly-phe-met-NH2 acetate in saline vs DMSO

Application Note: Solubilization and Handling of D-Ala-Gly-Phe-Met-NH2 Acetate

Executive Summary

This guide details the solubilization of D-Ala-Gly-Phe-Met-NH2 (Acetate salt) , a synthetic tetrapeptide analog of enkephalin. The presence of hydrophobic residues (Phenylalanine, Methionine) and the C-terminal amide cap creates a solubility profile that sits on the borderline between aqueous and organic affinity.

-

Primary Recommendation: Attempt solubilization in sterile saline (0.9% NaCl) or PBS first for all in vivo applications to avoid solvent toxicity.

-

Secondary Recommendation: Use DMSO (Dimethyl Sulfoxide) only as a concentrated stock solution for in vitro assays or if aqueous solubility fails (< 1 mg/mL).

-

Critical Warning: The Methionine (Met) residue is highly susceptible to oxidation (sulfoxide formation) in DMSO. Strict anaerobic handling is required.

Physicochemical Analysis

Understanding the molecule is the first step to successful formulation.

| Component | Property | Impact on Solubilization |

| D-Ala (Pos 1) | Non-polar, D-isomer | Increases enzymatic stability; slight hydrophobic contribution. |

| Gly (Pos 2) | Neutral, flexible | Acts as a spacer; negligible impact on solubility. |

| Phe (Pos 3) | Hydrophobic (Aromatic) | Major driver of aggregation and poor aqueous solubility. |

| Met (Pos 4) | Hydrophobic (Thioether) | Oxidation Risk. Prone to converting to Met-Sulfoxide in DMSO. |

| -NH2 (C-Term) | Amide Cap | Removes the C-terminal negative charge, reducing aqueous solubility compared to the free acid. |

| Acetate (Salt) | Counterion | Improves aqueous solubility compared to TFA salts; provides weak buffering capacity. |

Protocol A: Aqueous Reconstitution (Saline/PBS)

Best for: In vivo studies, animal injections, acute usage.

Scientific Rationale: While Phe and Met are hydrophobic, the peptide is short (4 residues). The acetate counterion often allows solubility up to 1–5 mg/mL in aqueous buffers. Direct dissolution in saline prevents the physiological shock associated with DMSO vehicle administration.

Materials:

-

Peptide (lyophilized powder)

-

Sterile 0.9% NaCl (Saline) or PBS (pH 7.4)

-

0.1 M NaOH and 0.1 M HCl (for pH adjustment)

-

Vortex mixer and Sonicator

Step-by-Step Procedure:

-

Equilibration: Allow the peptide vial to warm to room temperature (RT) before opening to prevent water condensation (hygroscopic clumping).

-

Calculation: Calculate the volume required for the target concentration.

-

Note: Do not account for peptide content (usually 70-80%) yet; dissolve by gross weight first, then adjust dose volume based on net peptide content if high precision is needed.

-

-

Addition: Add 75% of the calculated volume of sterile saline to the vial.

-

Agitation: Vortex for 30 seconds.

-

Visual Inspection:

-

Clear: Proceed to step 7.

-

Cloudy/Particulates: Sonicate for 10–20 seconds.

-

Still Insoluble: The pH may be incorrect. Acetate salts can be slightly acidic. Check pH with a micro-strip. If < 6.0, add 0.1 M NaOH dropwise to reach pH 7.0–7.4.

-

-

Final Volume: Add the remaining saline to reach the final target volume.

-

Filtration: If used for in vivo work, pass through a 0.22 µm PVDF or PES syringe filter. (Avoid Nylon, which can bind peptides).

Protocol B: The DMSO "Stock" Method

Best for: High-concentration stocks, in vitro screening, long-term storage (if frozen).

The Methionine Hazard: DMSO is a mild oxidizing agent. In the presence of atmospheric oxygen, DMSO can rapidly oxidize the Methionine thioether side chain (-S-) to a sulfoxide (-S=O), altering biological activity.

Materials:

-

Anhydrous DMSO (Freshly opened or stored over molecular sieves)

-

Argon or Nitrogen gas stream

-

Amber glass vials (protects from light-induced oxidation)

Step-by-Step Procedure:

-

Inert Environment: If possible, work under a gentle stream of Nitrogen or Argon.

-

Dissolution: Add anhydrous DMSO to the peptide to achieve a high concentration (e.g., 10–20 mg/mL).

-

Why? Minimizing the volume of DMSO reduces the total oxidant load.

-

-

Mixing: Vortex until fully dissolved. (Dissolution is usually instant).

-

Aliquoting: Immediately aliquot into single-use tubes. Do not store the bulk stock at 4°C or RT.

-

Storage: Flash freeze in liquid nitrogen and store at -80°C.

-

Stability Note: Even at -20°C, slow oxidation can occur in DMSO over months.

-

-

Usage: On the day of the experiment, dilute the DMSO stock at least 1:1000 (0.1%) into aqueous buffer for assays to minimize cytotoxicity.

Comparative Analysis: Saline vs. DMSO

| Feature | Saline / PBS | DMSO (Dimethyl Sulfoxide) |

| Solubility Limit | Low to Moderate (~1-5 mg/mL) | High (>20 mg/mL) |

| Bio-Compatibility | Excellent (Isotonic) | Toxic >1% (Cells), >10% (Animals) |

| Stability (Met) | Good (if pH is neutral) | Poor (Risk of Met-Oxidation) |

| Storage | Use immediately (Hydrolysis risk) | Store at -80°C (Avoid freeze-thaw) |

| In Vivo Use | Preferred Route | Requires dilution; risk of hemolysis |

Visual Workflows & Mechanisms

Figure 1: Solubilization Decision Tree

A logic gate for determining the correct solvent system based on application.

Caption: Decision matrix for solubilizing D-Ala-Gly-Phe-Met-NH2 based on experimental constraints.

Figure 2: The Methionine Oxidation Mechanism in DMSO

Why DMSO storage is dangerous for this specific peptide.

Caption: Mechanism of Methionine oxidation in DMSO, leading to sulfoxide formation and potency loss.

Quality Control Validation

Before administering the peptide, validate the solution integrity.

-

Concentration Verification:

-

Do not use A280 (Absorbance at 280nm). This peptide lacks Tryptophan and Tyrosine (unless it is a Tyr-analog). Phenylalanine absorbs at 257 nm , but the signal is weak.

-

Method: Use Quantitative Amino Acid Analysis (AAA) or HPLC peak area integration against a known standard.

-

-

Purity Check (HPLC):

-

Run a gradient from 5% to 60% Acetonitrile (with 0.1% TFA).

-

Met-Oxidation Flag: If a peak appears slightly earlier (more hydrophilic) than the main peak, it is likely the Met-sulfoxide impurity.

-

References